molecular formula C9H15N5O3 B3013717 3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid CAS No. 924871-15-8

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid

Cat. No.: B3013717
CAS No.: 924871-15-8
M. Wt: 241.251
InChI Key: PGYQZWRRWBGWSU-UHFFFAOYSA-N
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Description

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid , also known as MTMPA , is a chemical compound with the molecular formula C9H15N5O3 and a molecular weight of 241.25 g/mol . It is used in proteomics research and is available for purchase from suppliers like Santa Cruz Biotechnology .


Synthesis Analysis

  • Condensation : 4-morpholinobenzaldehyde reacts with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in ethanol and acetic acid, catalyzed by sodium hydroxide. This step yields the intermediate compound 3-methyl-5-(morpholin-4-ylmethyl)-1-phenyl-6,7-dihydro-5H-indazol-4-one .
  • Cyclization : The intermediate compound undergoes cyclization in chloroform, catalyzed by acetic acid, resulting in the formation of the final product, MTMPA.
  • Reduction : The final product is further reduced using sodium borohydride in ethanol to obtain the desired MTMPA compound.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid and its derivatives play a crucial role in various chemical syntheses. Studies have demonstrated its utility in forming complex heterocyclic compounds and intermediates. For instance, an unexpected aminolysis during the synthesis of 5-substituted pyrazoloquinazolines involved the displacement of a 4-morpholinyl group, indicating the reactive nature of these compounds in chemical transformations (Peet, 1989). Additionally, the structural and spectral analysis of related compounds, like 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, contributes to our understanding of their conformation and hydrogen bonding interactions, which are vital for designing new chemical entities (Franklin et al., 2011).

Application in Medical Research

These compounds also find significant applications in medical research. One study explored the synthesis and evaluation of novel derivatives for their antitubercular and antifungal activities, highlighting the potential of these compounds in developing new therapeutic agents (Syed et al., 2013). Another research focused on the dynamic NMR study and theoretical calculations on the conformational exchange of valsartan and related compounds, which are critical for understanding drug design and pharmacodynamics (Li et al., 2007).

Advanced Synthesis Techniques

Recent advancements in synthesis techniques involving these compounds are noteworthy. The development of efficient, one-pot methods for preparing 5-(1-hydroxyalkyl)tetrazoles using N-Morpholinomethyl-5-lithiotetrazole exemplifies the innovative approaches in organic synthesis and compound modification (Alexakos & Wardrop, 2019). Such methods enhance the efficiency and applicability of these compounds in various fields of research.

Properties

IUPAC Name

3-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c15-9(16)1-2-14-8(10-11-12-14)7-13-3-5-17-6-4-13/h1-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYQZWRRWBGWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=NN2CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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